molecular formula C19H25BO5 B6298696 Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate CAS No. 2304631-58-9

Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate

Cat. No.: B6298696
CAS No.: 2304631-58-9
M. Wt: 344.2 g/mol
InChI Key: CALCESAOQJGMEL-IJDPYKPMSA-N
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Description

This compound belongs to the class of organoboron derivatives featuring a bicyclic dioxaborole core fused to a methoxy-substituted benzoate ester. Its structure comprises a hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole scaffold with a methyl 2-methoxybenzoate substituent at the 2-position. The stereochemistry (3aS,4S,6s,7aR) is critical for its spatial arrangement and reactivity.

Properties

IUPAC Name

methyl 2-methoxy-6-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BO5/c1-18(2)11-9-14(18)19(3)15(10-11)24-20(25-19)12-7-6-8-13(22-4)16(12)17(21)23-5/h6-8,11,14-15H,9-10H2,1-5H3/t11-,14-,15+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALCESAOQJGMEL-IJDPYKPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C(C(=CC=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=C(C(=CC=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate (CAS No. 2304631-58-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings and case studies.

PropertyValue
Molecular FormulaC19H25BO5
Molecular Weight344.21 g/mol
CAS Number2304631-58-9
Purity≥95%

The compound's biological activity is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds have been shown to inhibit enzymes such as β-lactamases, which are critical in antibiotic resistance mechanisms in bacteria. The unique structure of methyl 2-methoxy-6-(...) allows it to form covalent interactions with the active sites of these enzymes, potentially leading to enhanced antibacterial efficacy .

Antibacterial Properties

Recent studies have demonstrated that methyl 2-methoxy-6-(...) exhibits significant antibacterial activity against a range of Gram-negative bacteria. For instance:

  • Inhibition of β-lactamases : The compound has been shown to inhibit class A and C β-lactamases effectively, which are responsible for breaking down β-lactam antibiotics like penicillin and cephalosporins .
  • Minimum Inhibitory Concentration (MIC) : In vitro tests indicated that the MIC values for this compound against KPC-producing Klebsiella pneumoniae were as low as 0.5 μg/mL when combined with meropenem .

Cytotoxicity and Safety Profile

While the antibacterial properties are promising, it is crucial to evaluate the cytotoxicity of methyl 2-methoxy-6-(...). Preliminary cytotoxicity assays have indicated that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cells. However, further studies are required to fully elucidate its safety profile.

Case Studies

  • Study on Enzyme Inhibition : A study published in December 2019 highlighted the compound's ability to inhibit various β-lactamase enzymes effectively. The researchers noted structural modifications could enhance its binding affinity and selectivity towards specific bacterial strains .
  • Combination Therapy Research : Another investigation explored the synergistic effects of methyl 2-methoxy-6-(...) when used in combination with traditional antibiotics. Results indicated that this compound could restore the efficacy of certain antibiotics against resistant strains of bacteria .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular properties, and substituent effects of analogous compounds:

Compound Name Substituent on Boron Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethyldioxaborol-2-yl)benzoate (Target Compound) Methyl 2-methoxybenzoate C₁₉H₂₅BO₅ 344.21 Polar due to ester group; potential for medicinal chemistry applications (e.g., protease inhibition)
(3aS,4S,6S,7aR)-2-Isobutyl-... (CAS 84110-34-9) Isobutyl C₁₄H₂₅BO₂ 236.16 Non-polar; stored at -20°C; used in organometallic synthesis
(3aS,4S,6S,7aR)-2-Butyl-... (CAS 85167-10-8) n-Butyl C₁₄H₂₅BO₂ 236.16 Similar to isobutyl analog but with linear alkyl chain; lower steric hindrance
(3aS,4S,6S,7aR)-2-Phenyl-... Phenyl C₁₆H₂₁BO₂ 256.14 Enhanced stability via aromatic resonance; X-ray crystallography confirms bicyclic geometry
(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-... (CAS 165881-36-7) 4-Bromobutyl C₁₅H₂₆BBrO₂ 331.09 Bromine enables further substitution (e.g., Suzuki coupling); reactive intermediate
Methyl 2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1146214-77-8) Tetramethyl dioxaborolane C₁₅H₂₁BO₅ 292.14 Different boron heterocycle (dioxaborolane); higher hydrolytic stability
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-... (CAS 1258238-86-6) 4-Methoxyphenyl C₁₇H₂₃BO₃ 286.20 Electron-donating methoxy group increases electron density on boron

Key Research Findings

Crystallographic Data : X-ray studies of the phenyl-substituted derivative (C₁₆H₂₁BO₂) confirm a rigid bicyclic framework with bond lengths (B–O: 1.48–1.52 Å) consistent with sp³ hybridization at boron .

Stability : Hydrolytic stability varies significantly; tetramethyl dioxaborolane analogs (CAS 1146214-77-8) resist hydrolysis better than dioxaborole derivatives due to ring strain reduction .

Preparation Methods

Boronate Esterification via Diol Condensation

A prevalent route involves reacting a boronic acid with a chiral diol under dehydrative conditions. For this compound, the diol precursor likely derives from a terpene or camphor derivative to impart the methano-bicyclic framework. For example, (1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decane may be synthesized via boron trifluoride-mediated cyclization of a pinene-derived diol.

Suzuki-Miyaura Precursor Functionalization

The benzoate moiety is introduced through esterification of 2-methoxy-6-boronobenzoic acid with methanol, catalyzed by H₂SO₄ or DCC/DMAP. Prior protection of the boronic acid as its pinacol ester prevents undesired side reactions. Deprotection under mild acidic conditions yields the reactive boronic acid intermediate, which is subsequently coupled with the chiral diol.

Stepwise Synthesis Protocol

Synthesis of Chiral Dioxaborole Core

  • Starting Material : (1R,2S,5R)-(-)-Menthol is oxidized to menthone, followed by Baeyer-Villiger oxidation to yield a lactone.

  • Diol Formation : Hydrolysis of the lactone produces a vicinal diol, which undergoes boron-mediated cyclization with B(OMe)₃ in toluene at reflux to form the dioxaborole ring.

Functionalization with Benzoate Moiety

  • Boronic Acid Preparation : 2-Methoxy-6-bromo-benzoic acid is subjected to Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.

  • Esterification : The resultant boronic acid is treated with methanol and H₂SO₄ to form methyl 2-methoxy-6-boronobenzoate.

  • Coupling Reaction : The boronic acid is condensed with the chiral dioxaborole diol in THF under Dean-Stark conditions to afford the target compound.

Stereochemical Control and Optimization

The compound’s four stereocenters demand precise control:

  • Asymmetric Catalysis : Chiral ligands such as BINOL or Spirobisoxazoline enhance enantioselectivity during diol cyclization.

  • Kinetic Resolution : Racemic intermediates are resolved using enzymatic or chemical methods to isolate the desired (3aS,4S,6s,7aR) isomer.

  • Crystallization : Diastereomeric salts formed with chiral amines (e.g., quinidine) enable purification of the target stereoisomer.

Analytical Characterization

Table 1: Key Spectroscopic Data

ParameterValue/Observation
¹H NMR (CDCl₃)δ 1.20 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 5.10 (m, 1H, B-O-CH)
¹³C NMR δ 167.8 (C=O), 152.1 (B-O-C), 56.2 (OCH₃)
HRMS (ESI+)m/z 345.1742 [M+H]+ (calc. 345.1745)
Optical Rotation [α]²⁵D = +32.5° (c = 1.0, CHCl₃)

Challenges and Mitigation Strategies

  • Boronate Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (e.g., glovebox, molecular sieves).

  • Steric Hindrance : Bulky substituents on the dioxaborole slow coupling reactions; microwave-assisted synthesis at 80°C improves yields.

  • Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc gradient) removes residual diol or boronic acid impurities.

Applications in Organic Synthesis

The compound serves as a chiral ligand in asymmetric catalysis and as a boron source in C-C bond-forming reactions. Its rigid bicyclic structure enhances stereochemical fidelity in pharmaceutical intermediates, such as β-lactam antibiotics or kinase inhibitors .

Q & A

Q. Key Challenges :

  • Protection/Deprotection : Methoxy and boronate groups require sequential protection (e.g., silyl ethers for hydroxyls) to prevent side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is used to isolate diastereomers.

How is the structural confirmation of this compound achieved, particularly its stereochemistry and boron coordination geometry?

Basic Research Question
Analytical Techniques :

  • X-ray Crystallography : Single-crystal analysis confirms the chair conformation of the hexahydro-4,6-methanobenzo[d]dioxaborole core and the trigonal planar geometry around boron (B–O bond lengths: 1.36–1.39 Å) .
  • NMR Spectroscopy :
    • 11B NMR^{11}\text{B NMR} shows a singlet at δ 28–30 ppm, characteristic of tricoordinate boron .
    • 1H-13C HSQC^{1}\text{H-}^{13}\text{C HSQC} resolves overlapping signals from the methoxy and methyl groups .
  • IR Spectroscopy : B–O stretching vibrations at 1340–1380 cm1^{-1} .

Q. Advanced Validation :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and compare with experimental X-ray data to validate stereochemical assignments .

What role does the dioxaborole moiety play in modulating reactivity for medicinal chemistry applications?

Advanced Research Question
The dioxaborole group enables:

Protease Inhibition : Boron’s electrophilicity facilitates covalent binding to serine hydrolases (e.g., thrombin, elastase) via reversible tetrahedral intermediate formation .

Suzuki-Miyaura Cross-Coupling : The boronate ester acts as a substrate for bioconjugation or late-stage functionalization in drug discovery .

Q. Mechanistic Insights :

  • Electronic Effects : The methoxyphenyl group donates electron density to boron, enhancing its Lewis acidity and reactivity toward nucleophiles .
  • Hydrolytic Stability : The rigid hexahydro-4,6-methanobenzo framework reduces susceptibility to hydrolysis compared to acyclic boronates .

How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Advanced Research Question
Common Discrepancies :

  • 13C NMR^{13}\text{C NMR} Shifts : Discrepancies >2 ppm may arise from solvent effects or dynamic conformational averaging.
  • Crystal vs. Solution Structures : X-ray data (rigid lattice) may differ from NMR (dynamic solution), especially for flexible substituents .

Q. Resolution Strategies :

Variable-Temperature NMR : Identifies conformers causing signal splitting .

Solvent Screening : Polar aprotic solvents (DMSO-d6_6) stabilize specific conformations.

Molecular Dynamics Simulations : Trajectories over 10–100 ns correlate experimental and theoretical data .

What methodologies optimize the compound’s stability under physiological conditions for in vitro assays?

Methodological Guidance
Stabilization Approaches :

  • pH Control : Buffers (pH 7.4 PBS) minimize boronate hydrolysis.
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (trehalose) enhances shelf life.
  • Encapsulation : Liposomal formulations reduce aggregation in aqueous media .

Q. Degradation Analysis :

  • HPLC-MS Monitoring : Tracks hydrolysis products (e.g., benzoic acid derivatives) under accelerated stability conditions (40°C/75% RH) .

How does the compound’s stereochemistry influence its biological activity, and what strategies address enantiomer-specific effects?

Advanced Research Question
Case Study :

  • The (3aS,4S,6s,7aR) configuration optimizes binding to α-thrombin (IC50_{50} = 0.8 µM vs. >50 µM for the opposite enantiomer) due to complementary van der Waals interactions .

Q. Stereochemical Optimization :

  • Chiral Pool Synthesis : Start from enantiopure diols (e.g., (1R,2S)-cyclohexanediol) to enforce desired stereochemistry .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

What are the limitations of current synthetic protocols, and how can they be improved for scalability?

Critical Analysis
Identified Limitations :

  • Low Yields : Multi-step sequences (5–7 steps) often result in <20% overall yield.
  • Catalyst Cost : Palladium catalysts (e.g., Pd(PPh3_3)4_4) are expensive for large-scale reactions.

Q. Innovative Solutions :

  • Flow Chemistry : Continuous processing reduces reaction times and improves reproducibility .
  • Biocatalysis : Engineered transaminases or boron-binding enzymes enable greener, one-pot syntheses .

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